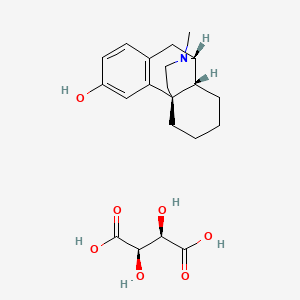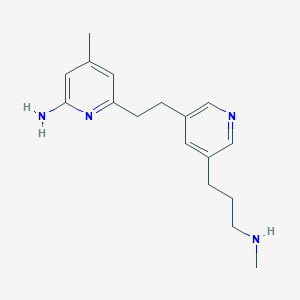![molecular formula C7H9NO4S B10774235 (4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B10774235.png)
(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid is a unique bicyclic compound containing sulfur and nitrogen atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a bicyclic framework with an amino group and two carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid typically involves the formation of the bicyclic framework followed by the introduction of functional groups. One common method involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic framework can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols or aldehydes.
科学研究应用
(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential therapeutic properties are being explored, including its use as a precursor for drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism by which (4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The sulfur atom in the bicyclic framework can also participate in redox reactions, further influencing the compound’s activity.
相似化合物的比较
Similar Compounds
1,3,4-thiadiazoles: These compounds contain a similar sulfur-nitrogen framework and exhibit various biological activities.
1,2,4-triazoles: Known for their pharmacological properties, these compounds share some structural similarities with (4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid.
Imidazoles: These heterocycles are widely used in medicinal chemistry and share some functional group similarities.
Uniqueness
What sets this compound apart is its unique bicyclic structure, which provides a distinct set of chemical and biological properties. The presence of both sulfur and nitrogen atoms in the bicyclic framework allows for diverse reactivity and interactions with various molecular targets, making it a valuable compound for research and development.
属性
分子式 |
C7H9NO4S |
|---|---|
分子量 |
203.22 g/mol |
IUPAC 名称 |
(4S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4S/c8-7(6(11)12)1-13-4-2(3(4)7)5(9)10/h2-4H,1,8H2,(H,9,10)(H,11,12)/t2?,3?,4?,7-/m0/s1 |
InChI 键 |
QBHIOYZCUZBIEN-KURAKLSUSA-N |
手性 SMILES |
C1[C@](C2C(C2S1)C(=O)O)(C(=O)O)N |
规范 SMILES |
C1C(C2C(C2S1)C(=O)O)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


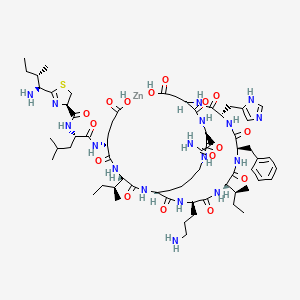
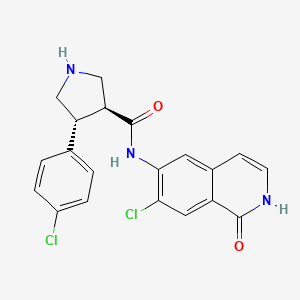
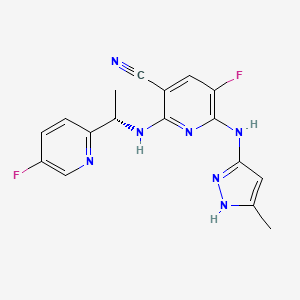
![tetrasodium;[2-[[3-[[3-[[3-[[5-[[2,4-bis[[hydroxy(oxido)phosphoryl]methyl]phenyl]carbamoyl]-2-methylphenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]-4-methylbenzoyl]amino]-5-[[hydroxy(oxido)phosphoryl]methyl]phenyl]methyl-hydroxyphosphinate](/img/structure/B10774178.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)
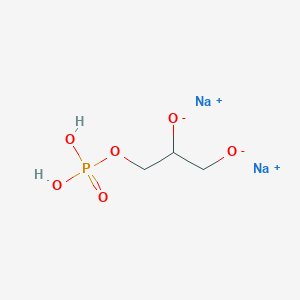
![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)

![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)
